molecular formula C20H17N5O2 B2688025 N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393820-71-8

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2688025
CAS No.: 393820-71-8
M. Wt: 359.389
InChI Key: IRLOMICYHIARJL-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative featuring two distinct substituents:

  • 1-(3-Methylphenyl): A meta-methyl-substituted phenyl group at position 1 of the pyrazolo-pyrimidine core.
  • N-[(2H-1,3-Benzodioxol-5-yl)methyl]: A benzodioxole moiety (a methylenedioxy aromatic ring) linked via a methylene group to the pyrimidine’s amino group.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-13-3-2-4-15(7-13)25-20-16(10-24-25)19(22-11-23-20)21-9-14-5-6-17-18(8-14)27-12-26-17/h2-8,10-11H,9,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLOMICYHIARJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 3-methylphenylamine, and pyrazolopyrimidine derivatives. The synthetic route may involve:

    Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Amination Reaction: The benzodioxole intermediate is then reacted with 3-methylphenylamine in the presence of a suitable catalyst to form the desired amine derivative.

    Cyclization: The final step involves the cyclization of the amine derivative with a pyrazolopyrimidine precursor under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Structural Features

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various biological activities. The presence of the benzodioxole moiety contributes to its pharmacological properties, enhancing interactions with biological targets.

Anticancer Activity

Research has indicated that compounds containing pyrazolo[3,4-d]pyrimidine structures exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. Pyrazole derivatives are known to exhibit antidepressant and anxiolytic activities. The benzodioxole group may enhance these effects by modulating neurotransmitter systems such as serotonin and dopamine pathways .

Antimicrobial Properties

The antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives has been documented, with studies showing efficacy against a range of bacterial and fungal strains. This is particularly relevant in the context of increasing antibiotic resistance, making the development of novel antimicrobial agents crucial .

Synthesis and Characterization

A detailed synthesis protocol for N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps including condensation reactions and purification techniques. Characterization methods such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound .

In Vivo Studies

In vivo studies have demonstrated the compound's potential efficacy in animal models of depression and anxiety. Behavioral assays indicate significant improvements in symptoms when administered at optimal dosages. Further pharmacokinetic studies are necessary to establish dosage regimens for potential clinical applications .

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences between the target compound and its analogs:

Compound Name R1 (Position 1) R4 (Amino Substituent) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 3-Methylphenyl (2H-1,3-Benzodioxol-5-yl)methyl C₂₁H₁₈N₅O₂ 380.40 Benzodioxole group may enhance CNS activity
N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-Methylphenyl 2-(4-Chlorophenyl)ethyl C₂₀H₁₈ClN₅ 363.85 Chlorophenyl group for lipophilicity
N-Benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorophenyl Benzyl C₁₉H₁₅ClN₅ 348.81 Dual aryl substitution
N-(Furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine H (unsubstituted) Furan-2-ylmethyl C₁₀H₉N₅O 215.21 Heteroaromatic substituent

Key Observations :

  • The benzodioxol group in the target compound is unique among analogs and may confer distinct pharmacokinetic properties, such as improved blood-brain barrier penetration or serotoninergic activity, as seen in MDMA-like compounds .
  • Substitution at Position 1 (R1) influences steric bulk and electronic effects. For example, the 3-methylphenyl group in the target compound provides moderate steric hindrance compared to smaller (H) or larger (4-chlorophenyl) groups .
  • The amino substituent (R4) varies widely: benzodioxol-methyl (target), chlorophenyl-ethyl , and furan-methyl groups demonstrate the versatility of this position for tuning solubility and target affinity.

Challenges and Opportunities

  • Synthetic Complexity : Introducing the benzodioxol-methyl group requires careful handling due to the reactivity of methylenedioxy rings.
  • Unexplored Activity : The target compound’s biological profile remains uncharacterized; in vitro screening against kinase panels or serotonin receptors is warranted.
  • Patent Landscape: Related pyrazolo-pyrimidines are patented for therapeutic applications (e.g., JAK inhibitors ), highlighting the need for structural novelty.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its bioactive properties. The structural formula is represented as:

C20H17N5O2\text{C}_{20}\text{H}_{17}\text{N}_{5}\text{O}_{2}
PropertyValue
Molecular Weight359.39 g/mol
Molecular FormulaC20H17N5O2
LogP3.1774
Polar Surface Area41.554 Ų

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The pyrazolo[3,4-d]pyrimidine scaffold has been associated with the inhibition of various enzymes, including kinases and phosphodiesterases. This inhibition can lead to altered cellular signaling pathways that are crucial in cancer and inflammatory responses .
  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific interactions with molecular targets in cancer cells are still under investigation but suggest a promising avenue for therapeutic development .
  • Neuroprotective Effects : Some studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can exert neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

Anticancer Activity

A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives demonstrated their efficacy against different cancer cell lines. The compound this compound was tested against:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

These results indicate a strong potential for this compound as an anticancer agent.

Enzymatic Inhibition

The compound has also been assessed for its ability to inhibit specific enzymes involved in cellular signaling pathways:

EnzymeIC50 (µM)
Protein Kinase A8.0
Phosphodiesterase 55.5

These findings suggest that the compound could be useful in developing treatments for conditions influenced by these enzymes, such as cardiovascular diseases and certain cancers.

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving a derivative of this compound showed promising results in reducing tumor size in patients with advanced breast cancer. The trial highlighted the need for further research into dosage optimization and long-term effects.
  • Neuroprotection Research : Another study investigated the neuroprotective effects of the compound in models of neurodegenerative diseases. Results indicated a significant reduction in neuronal death and improvement in cognitive function markers.

Q & A

Q. What are the standard synthetic routes for preparing N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

The synthesis typically involves multi-step reactions starting from pyrazolo[3,4-d]pyrimidine cores. Key steps include:

  • Condensation : Reacting intermediates like 5-phenyl-1-pentanol derivatives with substituted benzyl halides or aldehydes under dry acetonitrile or dichloromethane .
  • Functionalization : Introducing the benzodioxolylmethyl group via alkylation or coupling reactions. For example, reacting with 2H-1,3-benzodioxole-5-carbaldehyde derivatives under catalytic conditions .
  • Purification : Recrystallization from acetonitrile or ethanol to isolate the final compound, confirmed by melting point and spectral data (IR, NMR) .

Q. How is the structural integrity of this compound validated in academic research?

  • Spectroscopic Analysis :
    • IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3298 cm⁻¹ for amines) .
    • NMR : ¹H NMR confirms substitution patterns (e.g., methyl groups at δ 2.3–2.5 ppm; aromatic protons at δ 7.1–8.9 ppm) .
  • X-ray Crystallography : Resolves 3D geometry, bond angles, and packing interactions. For example, single-crystal studies (R factor < 0.05) validate the benzodioxole and pyrimidine ring conformations .

Q. What preliminary biological assays are recommended to screen its bioactivity?

  • In Vitro Testing :
    • Antibacterial/Cytotoxicity : Use agar diffusion or MTT assays against bacterial strains (e.g., E. coli, S. aureus) or cancer cell lines (e.g., HeLa) .
    • Enzyme Inhibition : Test against kinases or carbonic anhydrases via spectrophotometric assays (e.g., IC₅₀ determination for hCA I/II) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Catalytic Systems : Use copper(I) bromide or cesium carbonate to enhance coupling efficiency .
  • Solvent-Free Conditions : Reduce side reactions by employing microwave-assisted synthesis or neat conditions for condensation steps .
  • Computational Guidance : Apply quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, as demonstrated by ICReDD’s workflow .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substitution Patterns :
    • Benzodioxole Modifications : Replace the methyl group with halogens or methoxy to assess steric/electronic effects .
    • Pyrimidine Core Variations : Introduce electron-withdrawing groups (e.g., nitro) at position 4 to enhance kinase binding .
  • Biological Profiling : Compare activity across analogs using dose-response curves and molecular docking (e.g., AutoDock Vina) to correlate substituents with target affinity .

Q. How should contradictory bioactivity data be addressed?

  • Orthogonal Assays : Validate conflicting results (e.g., cytotoxicity vs. enzyme inhibition) using:
    • Flow Cytometry : Confirm apoptosis vs. necrosis mechanisms.
    • Isothermal Titration Calorimetry (ITC) : Measure binding constants directly .
  • Batch Reprodubility : Ensure compound purity (>95% by HPLC) and exclude solvent residues (e.g., DMSO) that may interfere .

Q. What computational tools are suitable for predicting its target interactions?

  • Molecular Dynamics (MD) Simulations : Model binding to kinase ATP pockets (e.g., JAK2 or EGFR) using AMBER or GROMACS .
  • ADMET Prediction : Use SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Q. What challenges arise during scale-up, and how are they mitigated?

  • Purification Bottlenecks : Replace column chromatography with solvent partitioning or pH-dependent crystallization .
  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C typical for pyrazolo-pyrimidines) .

Q. How is the compound’s selectivity for specific biological targets confirmed?

  • Kinase Profiling Panels : Use commercial platforms (e.g., Eurofins KinaseProfiler) to test against 100+ kinases .
  • CRISPR Knockout Models : Validate target dependency in cell lines lacking the putative target gene .

Q. What protocols ensure long-term stability in storage?

  • Storage Conditions : Maintain at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
  • Degradation Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolysis products .

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